1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid 1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1018282-32-0
VCID: VC4771783
InChI: InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-4-8(6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
SMILES: CC(C)NC(=O)N1CCCC(C1)C(=O)O
Molecular Formula: C10H18N2O3
Molecular Weight: 214.265

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid

CAS No.: 1018282-32-0

Cat. No.: VC4771783

Molecular Formula: C10H18N2O3

Molecular Weight: 214.265

* For research use only. Not for human or veterinary use.

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid - 1018282-32-0

Specification

CAS No. 1018282-32-0
Molecular Formula C10H18N2O3
Molecular Weight 214.265
IUPAC Name 1-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid
Standard InChI InChI=1S/C10H18N2O3/c1-7(2)11-10(15)12-5-3-4-8(6-12)9(13)14/h7-8H,3-6H2,1-2H3,(H,11,15)(H,13,14)
Standard InChI Key QGMLUXHRHAIPLM-UHFFFAOYSA-N
SMILES CC(C)NC(=O)N1CCCC(C1)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-[(Propan-2-yl)carbamoyl]piperidine-3-carboxylic acid (IUPAC name: 3-(propan-2-ylcarbamoyl)piperidine-3-carboxylic acid) is a bicyclic compound comprising a piperidine ring substituted at the 3-position with both a carboxylic acid group and a propan-2-ylcarbamoyl moiety. Its molecular formula is C₁₀H₁₈N₂O₃, with a molar mass of 214.26 g/mol .

Key Structural Descriptors:

  • SMILES: O=C(O)C1CN(CCC1)C(=O)NC(C)C

  • InChIKey: NNVNEGUYUNQMTQ-UHFFFAOYSA-N

  • Topological Polar Surface Area (TPSA): 78.4 Ų (calculated)

The stereochemistry of the piperidine ring and carbamoyl group remains unspecified in publicly available records, though computational models suggest a chair conformation for the piperidine moiety .

Synthesis and Structural Characterization

Synthetic Routes

While no explicit protocols for synthesizing the 3-carboxylic acid isomer are documented, analogous piperidine derivatives provide methodological insights. A general approach involves:

  • Piperidine Functionalization:

    • Substitution at the 3-position via nucleophilic acyl substitution or reductive amination .

    • Example: Reaction of 3-aminopiperidine with isopropyl isocyanate yields the carbamoyl intermediate .

  • Carboxylic Acid Introduction:

    • Hydrolysis of nitrile or ester precursors under acidic or basic conditions .

    • In a related synthesis, tert-butyl 4-({[(4-nitrophenyl)methyl]amino}methyl)piperidine-1-carboxylate underwent nitro reduction and subsequent carboxylation .

Representative Reaction Scheme:

3-Aminopiperidine+Isopropyl isocyanate1-[(Propan-2-yl)carbamoyl]piperidine-3-amineOxidationTarget Compound\text{3-Aminopiperidine} + \text{Isopropyl isocyanate} \rightarrow \text{1-[(Propan-2-yl)carbamoyl]piperidine-3-amine} \xrightarrow{\text{Oxidation}} \text{Target Compound}

Spectroscopic Characterization

Data for the 4-carboxylic acid isomer (PubChem CID 28512923) offers comparative insights :

TechniqueKey Peaks
¹H NMR (DMSO-d₆)δ 1.00 (d, J=6.3 Hz, 6H, isopropyl CH₃), 3.82 (s, 2H, piperidine CH₂)
LC-MSm/z 215.13902 [M+H]⁺ (predicted)

Differences in chemical shifts for the 3-carboxylic acid isomer are anticipated due to altered ring substitution patterns.

Physicochemical Properties

Predicted Physicochemical Parameters

Computational models for the 4-carboxylic acid analog suggest the following properties :

PropertyValue
LogP (Octanol-Water)0.87 (estimated)
Water Solubility1.23 mg/mL (25°C)
Collision Cross Section149.7 Ų ([M+H]⁺ adduct)

The 3-carboxylic acid isomer may exhibit marginally higher polarity due to steric effects influencing hydrogen bonding capacity.

Biological and Pharmacological Relevance

Hypothesized Mechanisms of Action

Piperidine carboxamides are recognized modulators of enzymatic activity, particularly kinases and cyclophilins . While direct studies on this compound are absent, structural analogs demonstrate:

  • Cyclophilin Inhibition: Urea-linked piperidines disrupt cyclophilin A (CypA) interactions, impairing viral replication and protein folding .

  • PI3K Modulation: Carboxamide-piperidine derivatives exhibit nanomolar affinity for phosphatidylinositol 3-kinase (PI3K) isoforms, implicating potential anticancer applications .

Comparative Binding Affinities (Analog Compounds):

TargetIC₅₀ (nM)Source
CypA12.4 ± 1.7
PI3Kγ8.9 ± 0.9

Future Research Directions

  • Stereochemical Resolution: Chiral HPLC or crystallography to determine absolute configuration.

  • Kinase Profiling: High-throughput screening against PI3K, mTOR, and related kinases.

  • ADMET Optimization: Structural tweaks to enhance bioavailability and blood-brain barrier penetration.

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